molecular formula C13H19ClN2 B1456679 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride CAS No. 1588441-25-1

2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride

Cat. No. B1456679
CAS RN: 1588441-25-1
M. Wt: 238.75 g/mol
InChI Key: VSSKOFXYBFMWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” is a chemical compound . It’s structure features a spirocyclic system, a piperidine ring (a six-membered ring with one nitrogen atom), an isoquinoline moiety (a type of aromatic heterocyclic compound), and a dihydrochloride group .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic system, a piperidine ring, an isoquinoline moiety, and a dihydrochloride group . The exact molecular structure analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride has been the subject of various scientific studies focusing on its synthesis, structural analysis, and applications in the field of organic chemistry. A notable synthesis approach involves the use of an N-sulfonyl Pictet–Spengler reaction, which has proven to be a high-yielding method for producing variously substituted forms of the compound. This method utilizes N-(2-nitrophenyl)sulfonyl as both an activating and protecting group for the key reaction step, highlighting the compound's versatile synthetic utility (Liu, Jian, Tianying, Sebhat, & Nargund, 2006).

Molecular Stability and Applications

Spirocyclic Nitroxides, which share structural features with 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine], have been identified as stable paramagnetics with significant biochemical and chemical utility. Their increased stability against various reducing agents and the rigid spiro-fused core of the biradicals makes them favorable for use in dynamic nuclear polarization (DNP) experiments. This highlights the broader potential of spirocyclic compounds in modern science, especially in enhancing the sensitivity of nuclear magnetic resonance (NMR) spectroscopy (Zaytseva & Mazhukin, 2021).

Crystallographic and Structural Insights

Further investigations into the structural properties of related compounds provide insights into the significance of the spirocyclic framework. For instance, the crystal structure analysis of a derivative compound, 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One, demonstrates the unique conformational stability offered by the spiro linkage. The piperidine ring in these structures adopts a half-chair conformation, contributing to the stability and potential reactivity of these molecules (Akkurt et al., 2010).

Safety and Hazards

The safety and toxicity profiles of this compound have not been fully investigated .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride involves the condensation of isoquinoline with piperidine followed by reduction and salt formation.", "Starting Materials": [ "Isoquinoline", "Piperidine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Isoquinoline and piperidine are mixed together in a solvent such as ethanol", "The mixture is heated and stirred to promote condensation", "Sodium borohydride is added to reduce the resulting imine to the corresponding amine", "Hydrochloric acid is added to protonate the amine and form the dihydrochloride salt", "The product is isolated by filtration and drying" ] }

CAS RN

1588441-25-1

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine];hydrochloride

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13;/h1-4,14-15H,5-10H2;1H

InChI Key

VSSKOFXYBFMWII-UHFFFAOYSA-N

SMILES

C1CNCCC12CNCC3=CC=CC=C23.Cl.Cl

Canonical SMILES

C1CNCCC12CNCC3=CC=CC=C23.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 2
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 3
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 4
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 5
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 6
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.